![molecular formula C12H10B2O5 B6590915 Dibenzo[b,d]furan-2,8-diyldiboronic acid CAS No. 1222008-13-0](/img/structure/B6590915.png)

Dibenzo[b,d]furan-2,8-diyldiboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

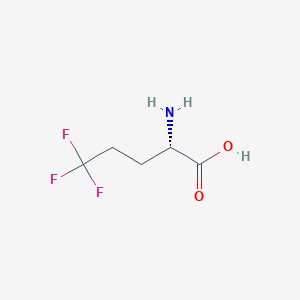

Dibenzo[b,d]furan-2,8-diyldiboronic acid (DBF) is a boronic acid derivative that has been extensively studied for its potential applications in various scientific fields. DBF is a versatile compound that can be used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Dibenzo[b,d]furan derivatives have been explored for their antimycobacterial properties. A study involving the synthesis of novel dibenzo[b,d]furan-1,2,3-triazole conjugates showed significant activity against Mycobacterium tuberculosis. Some derivatives, such as 1-(4-bromobenzyl)-4-(dibenzo[b,d]furan-2-yl)-1H-1,2,3-triazole, emerged as promising antitubercular agents with low cytotoxicity against human cell lines, highlighting their potential in treating tuberculosis (Yempala et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Dibenzo[b,d]furan-based compounds have been utilized in the development of high-performance blue phosphorescent OLEDs. Asymmetrically difunctionalized dibenzo[b,d]furan derivatives have shown to enhance the performance of blue phosphorescent OLEDs, with some derivatives demonstrating superior external quantum efficiencies and low efficiency roll-off. This research highlights the potential of dibenzo[b,d]furan derivatives in improving the efficiency and durability of OLED devices (Hong et al., 2020).

Organic Thin Film Transistors (OTFTs)

A novel anthracene derivative coupled with dibenzo[b,d]furan units has been synthesized for application in OTFT devices. This compound, due to its excellent thermal stability, fine film-forming property, and rigid planarity, demonstrated decent hole mobility and favorable green solid fluorescence, showcasing the potential of dibenzo[b,d]furan derivatives in organic electronics (Zhao et al., 2017).

Environmental Monitoring

Dibenzo[b,d]furan derivatives have also been synthesized for potential application in photonic biosensors aimed at monitoring environmental pollutants like dioxins. These compounds could be used in the development of selective single-stranded DNA aptamers, which are key molecular recognition elements in biosensors, highlighting their utility in environmental science and safety monitoring (Kalantzi et al., 2021).

Mecanismo De Acción

Mode of Action

It is known that dibenzofuran derivatives can undergo electrophilic reactions, such as halogenation and friedel-crafts reactions .

Biochemical Pathways

Dibenzofuran derivatives have been used in the synthesis of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (pholeds), suggesting a potential role in energy transfer processes .

Result of Action

Related compounds have shown high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy, which are important properties for materials used in pholeds .

Action Environment

The action of Dibenzo[b,d]furan-2,8-diyldiboronic acid can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . The compound’s stability, efficacy, and action may be affected by factors such as temperature, light, and the presence of other chemical substances .

Propiedades

IUPAC Name |

(8-boronodibenzofuran-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10B2O5/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVRMVMMRAFRMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC3=C2C=C(C=C3)B(O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10B2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)

![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)

![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)